molecular formula C22H17Cl3N6O3S2 B11209893 2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B11209893
M. Wt: 583.9 g/mol
InChI Key: LZSGWLPTWUXILK-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the chlorophenyl and dichlorophenoxyacetamido groups. The final step often involves the formation of the thioacetamide linkage under specific reaction conditions such as the use of a base or a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its triazole core is a common motif in many pharmaceuticals, and modifications to its structure could lead to the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals. Its diverse reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

What sets 2-((4-(3-chlorophenyl)-5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C22H17Cl3N6O3S2

Molecular Weight

583.9 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C22H17Cl3N6O3S2/c23-13-2-1-3-15(8-13)31-18(10-27-19(32)11-34-17-5-4-14(24)9-16(17)25)29-30-22(31)36-12-20(33)28-21-26-6-7-35-21/h1-9H,10-12H2,(H,27,32)(H,26,28,33)

InChI Key

LZSGWLPTWUXILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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